1-(dimethoxymethyl)-4-methylbenzene

Catalog No.
S3321093
CAS No.
3395-83-3
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(dimethoxymethyl)-4-methylbenzene

CAS Number

3395-83-3

Product Name

1-(dimethoxymethyl)-4-methylbenzene

IUPAC Name

1-(dimethoxymethyl)-4-methylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(11-2)12-3/h4-7,10H,1-3H3

InChI Key

MKZGLAOLSFUPRT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(OC)OC

1-(Dimethoxymethyl)-4-methylbenzene, also known by its CAS number 3395-83-3, is an organic compound characterized by a benzene ring substituted with a dimethoxymethyl group and a methyl group. Its molecular formula is C10H14O2C_{10}H_{14}O_{2}, and it has a molecular weight of approximately 166.221 g/mol. The compound is typically a colorless liquid with a pleasant odor, making it suitable for various applications in chemistry and industry.

1-(Dimethoxymethyl)-2-methylbenzeneSimilar structure but differs in methyl positionDifferent substitution pattern on the benzene ring1-(Dimethoxymethyl)-4-methoxybenzeneContains methoxy group instead of methylDifferent functional group affecting reactivity

Uniqueness

1-(Dimethoxymethyl)-4-methylbenzene is unique due to its combination of an aromatic ring and a dimethoxymethyl group. This dual functionality allows it to participate in a wide range of

The synthesis of 1-(dimethoxymethyl)-4-methylbenzene can be achieved through several methods:

  • Acetal Formation: One common method involves reacting p-tolualdehyde with methanol in the presence of an acid catalyst. This reaction forms an intermediate hemiacetal, which is subsequently converted into the acetal.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for efficient mixing and reaction control. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used to drive the reaction to completion, followed by purification through distillation or recrystallization.

1-(Dimethoxymethyl)-4-methylbenzene has various applications across different fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its role in studying enzyme-catalyzed reactions involving acetals.
  • Medicine: Potential precursor for pharmaceutical compounds under investigation.
  • Industry: Employed in producing fragrances and flavoring agents due to its aromatic properties.

Interaction studies of 1-(dimethoxymethyl)-4-methylbenzene focus on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The compound's mechanism of action involves hydrolysis under acidic or basic conditions, leading to the formation of p-tolualdehyde, which can participate in further chemical transformations.

Several compounds share structural similarities with 1-(dimethoxymethyl)-4-methylbenzene, including:

Compound NameStructure DescriptionUnique Features
DimethoxymethaneLacks aromatic ring; simple ether structureNo aromatic properties; primarily used as a solvent
p-TolualdehydeAldehyde form of the compoundReactive carbonyl group; used in organic synthesis
p-Toluic AcidCarboxylic acid derivativeContains a carboxyl group; used in various

XLogP3

1.9

Other CAS

3395-83-3

General Manufacturing Information

Benzene, 1-(dimethoxymethyl)-4-methyl-: ACTIVE

Dates

Modify: 2023-08-19

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